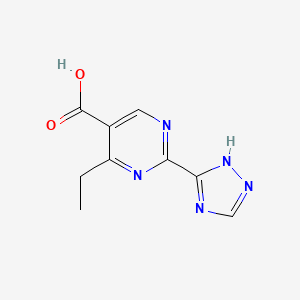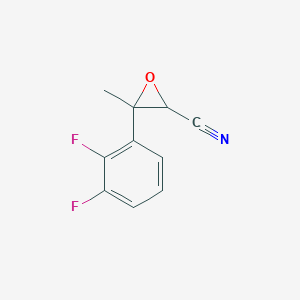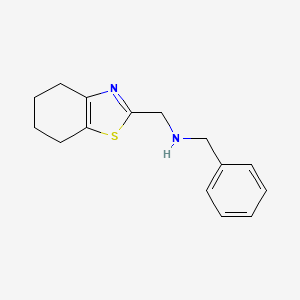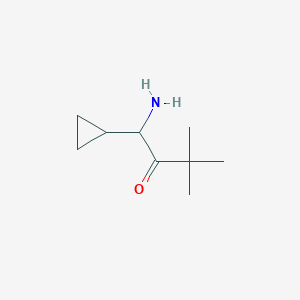![molecular formula C8H12N2O2 B13172786 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a chemical compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves multiple steps. One common method includes the alkylation of pyrrolo[3,4-c]pyridine-1,3-dione with appropriate reagents to introduce the methyl group at the desired position . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles like NaH. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential analgesic and sedative properties. It has shown activity in pain management tests and may serve as a lead compound for developing new pain relief medications.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It has been investigated for its potential effects on various biological pathways and targets, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1H-pyrrolo[3,4-c]pyridine-1,3-dione: The parent compound without the methyl group.
tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate: A derivative with a tert-butyl group and a carboxylate functional group.
Uniqueness
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potency and selectivity in certain applications compared to its analogs.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10-3-2-5-6(4-10)8(12)9-7(5)11/h5-6H,2-4H2,1H3,(H,9,11,12) |
InChI Key |
KISGTJKNXBSIBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)


![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)

![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)


![5-Amino-1-[(benzyloxy)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13172770.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)

![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)

